Gymnorrhizol

Description

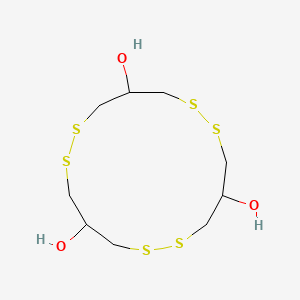

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18O3S6 |

|---|---|

Molecular Weight |

366.6 g/mol |

IUPAC Name |

1,2,6,7,11,12-hexathiacyclopentadecane-4,9,14-triol |

InChI |

InChI=1S/C9H18O3S6/c10-7-1-13-14-3-8(11)4-17-18-6-9(12)5-16-15-2-7/h7-12H,1-6H2 |

InChI Key |

NGUMVQCHIOFLOU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CSSCC(CSSCC(CSS1)O)O)O |

Synonyms |

gymnorrhizol |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Gymnorrhizol

Botanical Source: Bruguiera gymnorrhiza (Rhizophoraceae)

Gymnorrhizol was first isolated from the Chinese mangrove Bruguiera gymnorrhiza acs.org. This plant belongs to the family Rhizophoraceae wikipedia.org.

Mangrove Ecosystems as a Source of Bioactive Compounds

Mangrove ecosystems are known for their rich biodiversity and the presence of plants that produce a wide array of secondary metabolites with potential biological activities researchgate.netresearchgate.net. These unique environments, characterized by intertidal mud-flats and estuaries, subject the flora to challenging conditions, leading to the production of specialized compounds wikipedia.orgbiorxiv.org. Mangrove plants and their associated microorganisms have yielded numerous bioactive compounds, including terpenoids, alkaloids, phenolics, and sulfur-containing compounds researchgate.netmdpi.com.

Specificity of B. gymnorrhiza as a Producer of Unique Sulfur-Containing Metabolites

Bruguiera gymnorrhiza is particularly noted for its production of unique sulfur-containing compounds mdpi.comsemanticscholar.org. This compound itself is described as an unusual 15-membered macrocyclic polydisulfide with a novel skeleton acs.orgresearchgate.net. Other sulfur-containing compounds, such as bruguiesulfurol (B1250057), brugierol, and isobrugierol, have also been isolated from B. gymnorrhiza nih.govresearchgate.netnih.gov. The presence of these sulfur-containing metabolites is a distinctive feature of the chemical profile of B. gymnorrhiza within the Bruguiera genus mdpi.com.

Advanced Isolation Strategies for Cyclic Polydisulfides

The isolation of compounds like this compound from plant tissues involves several steps, typically starting with extraction followed by various chromatographic techniques.

Solvent Extraction Optimization from Plant Tissues

The initial step in isolating compounds from plant material is typically solvent extraction. The choice of solvent is crucial and can be optimized based on the polarity of the target compounds. For Bruguiera gymnorrhiza, various solvents have been used to extract bioactive compounds from different parts of the plant, including methanol (B129727), ethyl acetate (B1210297), and ethanol (B145695) cabidigitallibrary.orgbioflux.com.rofrontiersin.orgjmchemsci.com. For instance, methanol has been used for maceration of dried fruit powder cabidigitallibrary.org. Ethyl acetate has also been employed for maceration of dried leaves bioflux.com.rofrontiersin.org. Another study used a combination of methanol and dichloromethane (B109758) for the extraction of fruit powder myfoodresearch.com. The extraction process often involves maceration at room temperature for a specified period, followed by filtration and evaporation of the solvent to obtain a crude extract cabidigitallibrary.orgbioflux.com.romyfoodresearch.com.

Chromatographic Fractionation Techniques (e.g., Silica (B1680970) Gel Column Chromatography, preparative HPLC)

Following crude extraction, chromatographic techniques are essential for the separation and purification of individual compounds from the complex mixture. Column chromatography, particularly using silica gel, is a common method for initial fractionation frontiersin.org. In this technique, the crude extract is loaded onto a silica gel column, and compounds are eluted using a gradient of solvents with increasing polarity frontiersin.org. This process separates compounds based on their differential affinities for the stationary phase (silica gel) and the mobile phase.

Preparative High-Performance Liquid Chromatography (prep-HPLC) is another powerful technique used for the purification of compounds on a larger scale researchgate.netmdpi.comshimadzu-webapp.eursc.org. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase under high pressure, offering high resolution and efficiency nih.govccamp.res.in. While specific details for the preparative HPLC isolation of this compound were not extensively detailed in the search results, HPLC is a standard method for purifying natural products, especially those with complex structures like cyclic polydisulfides, after initial column chromatography steps researchgate.netmdpi.comrsc.orgnih.gov. Techniques like Liquid Chromatography at the Critical Condition (LCCC) have shown promise in separating cyclic polymers from linear impurities based on functionality, which could be relevant for purifying cyclic polydisulfides researchgate.netmdpi.com.

Chemical Structure Elucidation and Stereochemical Characterization of Gymnorrhizol

Spectroscopic Analysis for Structural Determination

Spectroscopic techniques have been instrumental in piecing together the structural framework of gymnorrhizol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques: 1H, 13C, COSY, HMQC, HMBC, NOESY)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, provides crucial information about the connectivity of atoms and the spatial arrangement of protons and carbons within the molecule researchgate.netfrontiersin.orgnih.gov. Analysis of the 1H and 13C NMR spectra allows for the identification of different types of protons and carbons and their chemical environments. frontiersin.orgnih.gov

Mass Spectrometry (MS, HREIMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides accurate mass measurements, allowing for the determination of the molecular formula. frontiersin.orgnih.govmdpi.com Fragmentation patterns observed in the mass spectra can also provide clues about the substructures present within the molecule. rsc.org For example, HRESIMS data for a related compound from B. gymnorhiza revealed an exact mass corresponding to its molecular formula frontiersin.orgnih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting characteristic vibrations of chemical bonds. frontiersin.orgnih.govmdpi.comnih.gov Analysis of the IR spectrum can indicate the presence of hydroxyl groups (O-H stretch), C-H stretches, and other functional groups, providing supporting evidence for the proposed structure. frontiersin.orgnih.gov For instance, IR analysis of related compounds from B. gymnorrhiza showed characteristic absorption bands corresponding to O-H and C-H stretching vibrations frontiersin.orgnih.gov.

Here is a representative table summarizing the types of spectroscopic data used:

| Spectroscopic Technique | Information Provided |

| 1D NMR (¹H, ¹³C) | Number and type of protons and carbons, their chemical environments. |

| 2D NMR (COSY) | Proton-proton connectivities. |

| 2D NMR (HMQC/HSQC) | Direct proton-carbon connectivities. |

| 2D NMR (HMBC) | Long-range proton-carbon connectivities, skeletal structure. |

| 2D NMR (NOESY) | Spatial proximity of protons, relative stereochemistry, conformation. |

| Mass Spectrometry (MS, HREIMS) | Molecular weight, elemental composition (molecular formula), fragmentation pattern. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

Stereochemical Features of the Macrocyclic Polydisulfide Skeleton

This compound possesses a macrocyclic polydisulfide skeleton, which introduces specific stereochemical complexities. researchgate.netsioc-journal.cnnih.govnih.gov The presence of disulfide bonds (-S-S-) and the cyclic nature of the molecule contribute to its unique three-dimensional structure and flexibility.

Syn/Anti Orientations of Hydroxyl Groups

Determining the relative orientation (syn or anti) of hydroxyl groups on adjacent or nearby chiral centers is a critical aspect of stereochemical characterization. For this compound and related natural products, this is typically achieved through detailed analysis of NMR spectroscopic data, including vicinal proton coupling constants and Nuclear Overhauser Effect SpectroscopY (NOESY) correlations mdpi.comresearchgate.netconicet.gov.arnih.gov.

Vicinal proton coupling constants () provide valuable information about the dihedral angle between coupled protons. According to the Karplus equation, the magnitude of the coupling constant is dependent on this dihedral angle. Different relative configurations (syn or anti) of hydroxyl groups and their associated protons lead to distinct dihedral angles, resulting in characteristic coupling constant values. For instance, a large coupling constant (typically > 8 Hz) between two vicinal protons often indicates an antiperiplanar arrangement (dihedral angle close to 180°), while smaller coupling constants (typically < 5 Hz) can suggest a synclinal or anticlinal arrangement (dihedral angles around ±60° or ±120°) magritek.com. By analyzing the coupling constants between protons on carbons bearing hydroxyl groups and adjacent methine or methylene (B1212753) protons, the relative orientation of these groups can be inferred.

NOESY experiments reveal through-space spatial proximity between protons. A NOESY correlation between two protons indicates that they are physically close to each other in space, regardless of the number of bonds separating them conicet.gov.ar. For cyclic or conformationally constrained molecules like this compound, NOESY correlations are particularly powerful for confirming relative stereochemistry. If protons on carbons bearing hydroxyl groups show NOESY correlations, it suggests they are on the same face of the molecule (syn orientation relative to a reference plane or group). Conversely, the absence of a NOESY correlation and the presence of correlations to protons on the opposite face would indicate an anti orientation.

In the case of this compound, researchers utilize these principles to assign the relative configurations of the chiral centers bearing hydroxyl groups. While specific data tables for this compound's hydroxyl orientations were not found in the immediate search results, the general approach involves:

Analyzing the H NMR spectrum to identify signals corresponding to protons on carbons bearing hydroxyl groups.

Measuring vicinal coupling constants () between these protons and neighboring protons.

Acquiring NOESY spectra to identify through-space correlations involving these protons.

By integrating the information from coupling constants and NOESY correlations, the relative stereochemistry, including the syn/anti relationships of the hydroxyl groups, can be determined. In some cases, comparison of spectroscopic data with known compounds or the use of computational methods and X-ray crystallography may be employed to confirm these assignments sioc-journal.cnnih.govnih.govresearchgate.net.

Illustrative Data (Hypothetical Example based on general principles):

While specific experimental data for this compound's hydroxyl groups' syn/anti orientation is not available in the provided snippets, the determination would typically involve data similar to the hypothetical example below, which illustrates how NMR data is interpreted.

| Proton Pair | (Hz) | NOESY Correlation | Inferred Relative Orientation |

| H-x / H-y | ~9.5 | Absent | Anti |

| H-x / H-z | ~3.0 | Present | Syn |

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the type of NMR data used to infer syn/anti relationships. Specific values and proton assignments for this compound would be derived from experimental data.

Such data, combined with analysis of the molecular conformation, allows chemists to build a comprehensive picture of the molecule's three-dimensional structure, including the crucial syn/anti orientations of its hydroxyl functionalities.

Data Tables:

Interactive data tables presenting the key H NMR chemical shifts, coupling constants, and significant NOESY correlations related to the protons on the hydroxyl-bearing carbons would be included here if specific data for this compound were available. These tables would allow for a clear visualization of the spectroscopic evidence supporting the assigned stereochemistry.

Detailed Research Findings:

Detailed research findings would typically include the specific NMR pulse sequences used, the solvent and concentration of the sample, the temperature at which spectra were acquired, and a comprehensive list of assigned H and C NMR chemical shifts, coupling constants, and observed NOESY correlations. For complex molecules, 2D NMR experiments such as COSY, HSQC, and HMBC are also essential for establishing connectivity and assigning signals, which precedes the stereochemical analysis sioc-journal.cnmdpi.com. The interpretation of how these data collectively support the assigned syn/anti orientations of the hydroxyl groups would be presented, often referencing established correlations between spectroscopic parameters and stereochemistry in similar structural motifs.

Biosynthesis and Biogenetic Hypotheses of Gymnorrhizol

Proposed Biogenetic Pathway for Sulfur-Containing Macrocycles

The hypothesized biogenetic pathway leading to sulfur-containing macrocycles, including gymnorrhizol, is thought to involve the initial formation of cyclic dithiolane structures, followed by oxidative steps that establish the characteristic polydisulfide bonds. Research into co-occurring compounds such as bruguiesulfurol (B1250057), brugierol, and isobrugierol from Bruguiera species has shed light on potential biosynthetic steps. researchgate.netresearchgate.net

Origin from 1,3-Bis-alkylsulfanyl-propan-2-ol Precursors

A plausible biogenetic hypothesis for related sulfur compounds like bruguiesulfurol, brugierol, and isobrugierol suggests that their formation is initiated by the cyclization of 1,3-bis-alkylsulfanyl-propan-2-ol precursors. researchgate.netresearchgate.net This underscores the potential role of substituted propan-2-ol derivatives functionalized with sulfur atoms at the terminal positions as foundational building blocks for these cyclic sulfur structures.

Enzymatic Steps in Cyclic Dithiolane Formation

The formation of the cyclic dithiolane ring, a structural motif present in proposed intermediates and related compounds, is likely facilitated by enzymatic catalysis. researchgate.netresearchgate.net Studies on the synthesis of 1,2-dithiolanes indicate that the creation of the disulfide bond typically involves the oxidation of 1,3-dithiols, which can be derived from suitable precursors. rsc.orgnih.gov Although the specific enzymes involved in the biosynthesis of the dithiolane ring within the this compound pathway are yet to be fully elucidated, the enzymatic formation of carbon-sulfur bonds is a recognized process in the biosynthesis of various natural products containing sulfur. acs.org

Oxidative Transformations in Polydisulfide Linkage Formation

The formation of the multiple disulfide linkages characteristic of this compound's polydisulfide structure is likely a result of oxidative transformations. Polysulfides, which contain zero-valent sulfur, have been shown to facilitate the formation of protein disulfide bonds in microorganisms, even in the absence of oxygen. nih.gov This suggests that oxidative processes are critical for establishing the sulfur-sulfur bonds found in this compound. The specific enzymatic machinery that controls the number and arrangement of these disulfide bonds within the macrocycle of this compound requires further investigation.

Role of Endophytes in this compound Biosynthesis (if applicable to research)

Mangrove ecosystems, and specifically Bruguiera gymnorrhiza, are known to host diverse communities of endophytic microorganisms. nih.govresearchgate.netdntb.gov.ua These endophytes can significantly influence the production of secondary metabolites in their host plants. nih.govresearchgate.netnih.gov Studies have reported the isolation of sulfur-containing compounds from fungi associated with mangroves. researchgate.netmdpi.comfrontiersin.org While B. gymnorrhiza is a source of this compound, investigations have also explored the chemical constituents of its endophytes. nih.govresearchgate.net The detection of similar compounds in both the plant and its endophytes suggests a potential contribution of these microorganisms to the plant's chemical profile, possibly including the biosynthesis of this compound or its precursors. nih.govresearchgate.net Further research is necessary to definitively determine the extent to which endophytes are involved in the biosynthesis of this compound.

Chemical Synthesis and Structural Modification of Gymnorrhizol

Total Synthesis Approaches of Gymnorrhizol

The first total synthesis of this compound (1) was achieved by Guo's group. acs.orgmdpi.comnih.govnih.govacs.orgresearchgate.net This synthesis was notable for its brevity and efficiency, providing a route to the complex macrocyclic structure. acs.orgacs.org

Construction of Sulfur-Sulfur Bonds: Methodologies and Challenges

The key to synthesizing the this compound skeleton lies in the formation of the sulfur-sulfur bonds. acs.orgacs.org Various methods exist for disulfide bond formation, including oxidative coupling of thiols or Bunte salts, reductive formation from sulfenyl, sulfinyl, sulfonyl, or thiocyanate (B1210189) derivatives, and the reaction of alkyl halides with sodium disulfide. acs.org

In the reported total synthesis of this compound, the construction of the disulfide bonds was achieved through the reaction of a bispotassium salt derived from 1,3-dichloropropan-2-ol with a Bunte salt produced from (R)-1-bromo-3-chloroisopropanol. mdpi.comnih.govacs.org This approach successfully formed the desired macrocyclic polydisulfide structure. acs.org Bunte salts (thiosulfuric acid S-esters) are known intermediates in disulfide synthesis and can be prepared by reacting alkyl halides with sodium thiosulfate. acs.org

Challenges in constructing macrocyclic disulfide bonds often include achieving the correct ring size and preventing the formation of polymeric byproducts. The specific conditions and precursors used in the reported synthesis were effective in overcoming these challenges for the 15-membered ring of this compound. acs.org

Stereoselective Synthesis of Precursors and Final Macrocyclization

The final macrocyclization step involves the formation of the disulfide bonds to close the 15-membered ring. acs.org In the reported synthesis, this was achieved by the reaction between the bispotassium salt of 1,3-dichloropropan-2-ol and the Bunte salt derived from (R)-1-bromo-3-chloroisopropanol in aqueous THF. mdpi.comnih.govacs.org This reaction effectively links the precursors to form the cyclic polydisulfide structure of this compound. acs.org

Design and Synthesis of this compound Analogs and Derivatives

Following the successful total synthesis of this compound, research has also focused on the design and synthesis of analogs and derivatives. researchgate.net This is typically undertaken to explore the structure-activity relationships (SAR) and potentially identify compounds with improved or different biological properties. acs.orgresearchgate.net

Strategies for Structural Diversification

Strategies for the structural diversification of this compound involve modifying the core macrocyclic structure or the attached functional groups. While specific details on the synthesis of this compound analogs are limited in the provided search results, the general approach involves preparing a series of related compounds for SAR studies. acs.orgresearchgate.net This can include variations in the macrocycle size, the number or position of disulfide bonds, modifications to the hydroxyl groups, or the incorporation of different substituents onto the carbon skeleton. The synthesis of related macrocyclic polydisulfides and analogs of this compound using a similar synthetic strategy to the total synthesis has been suggested. acs.org Studies on related marine natural products with disulfide bonds, such as bruguiesulfurol (B1250057), also isolated from Bruguiera gymnorrhiza, provide insights into the potential for structural variation within this class of compounds. mdpi.comnih.govresearchgate.net

Introduction of Modifications to the Macrocyclic Ring and Hydroxyl Groups

Structural modifications of this compound have been explored to understand the relationship between its chemical structure and biological activity. The macrocyclic polydisulfide ring and the hydroxyl groups are key features that have been targeted for modification. mdpi.comacs.org

While specific detailed examples of extensive modifications solely on the 15-membered macrocyclic ring of this compound are not extensively detailed in the provided search results beyond its core synthesis, the importance of the ring size for activity has been noted in related studies on macrocyclic compounds. mdpi.comdrughunter.com The cyclic disulfide moiety itself is considered essential for PTP1B inhibition based on studies with intermediates and derivatives. mdpi.comnih.gov

Modifications to hydroxyl groups have been investigated in related compounds to assess their influence on biological activity. For instance, acetylation at a phenolic hydroxyl group was shown to increase the antagonistic effect in a different class of compounds. mdpi.comnih.gov While this specific example is not directly on this compound's hydroxyl groups, it illustrates the general approach of modifying hydroxyl functionalities to tune activity. The structure of this compound is characterized by three symmetrically substituted hydroxyl groups. acs.org Two of these hydroxyl groups are in a syn orientation, while the third has an anti orientation. acs.org

Preparation of Intermediate Compounds for Mechanistic Probes

The synthesis of intermediate compounds is vital for understanding the reaction mechanisms involved in the formation of this compound and for developing mechanistic probes to study its biological targets.

During the synthesis of bruguiesulfurol (2b), a key intermediate, compound 2c, which possessed an unoxidized disulfide ring, was found to exhibit stronger PTP1B inhibitory activity compared to bruguiesulfurol itself. mdpi.comnih.gov This intermediate showed significant selectivity towards PTP1B over other protein tyrosine phosphatases. mdpi.comnih.gov

Based on this observation, a series of 1,2-dithiolane-4-ol derivatives (2e) with different benzoyl groups, along with their oxidative products (2f and 2g), were synthesized. mdpi.comnih.gov Bioassay results indicated that compound 2c retained the best PTP1B inhibitory activity, underscoring the importance of the cyclic dithiolane moiety for this inhibition. mdpi.comnih.gov These studies on intermediate compounds provide valuable insights into the structural requirements for activity and can serve as a basis for designing mechanistic probes.

Biological Activities and Pharmacological Mechanisms of Gymnorrhizol Preclinical Investigations

Enzyme Inhibitory Activities

Gymnorrhizol has been identified as a compound exhibiting enzyme inhibitory effects. researchgate.netmdpi.comnih.govmdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

This compound has been found to be a promising inhibitor of protein tyrosine phosphatase 1B (PTP1B). researchgate.netmdpi.comnih.govacs.orgd-nb.infosci-hub.seresearchgate.netnih.gov PTP1B is an enzyme involved in the regulation of insulin (B600854) signaling and is considered a key target for the treatment of type 2 diabetes and obesity. nih.govd-nb.infomdpi.com

Biochemical Characterization of PTP1B Inhibition (IC50 values, kinetic analysis)

Studies have shown that this compound inhibits PTP1B with an IC₅₀ value of 14.9 µM. researchgate.netmdpi.comnih.govsci-hub.se Its known monomer, bruguiesulfurol (B1250057), also showed PTP1B inhibitory activity with an IC₅₀ value of 17.5 µM. researchgate.netmdpi.comnih.gov An intermediate compound with an unoxidized disulfide ring, obtained during the synthesis of bruguiesulfurol, exhibited even stronger PTP1B inhibitory activity with an IC₅₀ of 11.01 µM. mdpi.comnih.gov This suggests that the cyclic dithiolane moiety is essential for PTP1B inhibition. mdpi.comnih.gov

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 14.9 |

| Bruguiesulfurol | 17.5 |

| Intermediate 2c | 11.01 |

While IC₅₀ values have been reported, detailed kinetic analysis (e.g., determination of Kᵢ and the mode of inhibition) of this compound's interaction with PTP1B was not explicitly found in the provided search results. However, other studies on PTP1B inhibitors have utilized kinetic and computational studies to understand their mechanisms of action. mdpi.comdntb.gov.ua

Molecular Docking and Computational Studies of this compound-PTP1B Interactions

Specific molecular docking and computational studies detailing the interaction of this compound with PTP1B were not found in the provided search results. However, molecular docking simulations are a common approach to study the binding modes of inhibitors to enzymes like PTP1B. mdpi.comdntb.gov.uathegoodscentscompany.com These studies can reveal interactions with residues in the active site or secondary binding sites. mdpi.com

Selectivity Profile of this compound against Other Protein Tyrosine Phosphatases

Implications for Metabolic Pathway Modulation (e.g., insulin signaling pathways in in vitro models)

PTP1B is a negative regulator of the insulin signaling pathway. mdpi.comnih.govgenome.jpcreative-diagnostics.comgenome.jp It dephosphorylates key components of this pathway, such as the insulin receptor and insulin receptor substrates (IRS), thereby attenuating insulin signaling. mdpi.comnih.govcreative-diagnostics.com Inhibition of PTP1B is a strategy to enhance insulin sensitivity and improve glucose metabolism. mdpi.comtandfonline.comtandfonline.comscribd.com Given that this compound is a PTP1B inhibitor, it has implications for modulating the insulin signaling pathway. nih.govd-nb.infomdpi.com By inhibiting PTP1B, this compound could potentially enhance the phosphorylation of insulin receptor and IRS proteins, leading to improved downstream signaling through pathways like the PI3K/Akt pathway, which is crucial for glucose uptake and metabolism. nih.govgenome.jpcreative-diagnostics.comgenome.jp While direct in vitro studies demonstrating this compound's effect on insulin signaling components were not detailed, its activity against PTP1B supports its potential in this area.

Exploration of Other Enzyme Targets (e.g., α-glucosidase, tyrosinase, elastase, lipase (B570770), cholinesterases, in in vitro systems)

While the primary focus in the search results is on PTP1B inhibition, there is some indication of mangrove-derived compounds, including those from Bruguiera gymnorrhiza, being explored for activity against other enzymes.

Alpha-glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate digestion. nih.govwikipedia.orgmdpi.com Some mangrove plants and mangrove-derived microorganisms have shown alpha-glucosidase inhibitory activity. tandfonline.comtandfonline.comnih.gov However, specific data on this compound's activity against alpha-glucosidase was not found.

Tyrosinase and elastase are enzymes relevant to skin health and aging. researchgate.netbiorxiv.org Some natural compounds have shown inhibitory activity against these enzymes. researchgate.netbiorxiv.org While a study on Manilkara zapota, another plant, mentioned moderate elastase and tyrosinase inhibition by a compound, specific results for this compound were not provided. researchgate.net However, a methanolic fruit extract of B. gymnorrhiza was reported to significantly depress tyrosinase and elastase activities. researchgate.net

Lipase inhibitors can be relevant for managing obesity and hyperlipidemia by reducing fat absorption. nih.govtandfonline.com Some marine natural products, including those from sponges, have shown pancreatic lipase inhibitory activity. mdpi.comnih.gov While B. gymnorrhiza has been investigated for antidiabetic and antihyperlipidemic activity, direct evidence of this compound as a lipase inhibitor was not found in the search results. tandfonline.comtandfonline.comscribd.com

Cholinesterases (acetylcholinesterase and butyrylcholinesterase) are targets for the treatment of neurodegenerative diseases like Alzheimer's. researchgate.netuni-saarland.de Some mangrove plants have demonstrated cholinesterase inhibitory activity. d-nb.inforesearchgate.netdntb.gov.uanih.gov While B. gymnorrhiza has been mentioned in the context of cholinesterase inhibition studies on Rhizophoraceae family members, specific inhibitory activity or data for this compound against cholinesterases were not detailed in the provided results. d-nb.inforesearchgate.netdntb.gov.uanih.gov

Antimicrobial and Anti-virulence Mechanisms (Preclinical)

Preclinical studies have investigated the antimicrobial and anti-virulence properties of Bruguiera gymnorrhiza extracts and, to some extent, isolated compounds like this compound. These studies often highlight activity against specific bacterial pathogens and mechanisms related to quorum sensing and biofilm formation.

Antibacterial Activity against Specific Pathogens (e.g., Bacillus subtilis, Pseudomonas aeruginosa in in vitro assays)

Extracts from Bruguiera gymnorrhiza, which contain various secondary metabolites including this compound, have demonstrated antibacterial activity against a range of pathogens in in vitro assays. For instance, some isolated metabolites from B. gymnorrhiza have shown antibacterial activity against Bacillus subtilis. nih.govresearchgate.net Studies evaluating the antimicrobial activity of B. gymnorrhiza extracts have also included Pseudomonas aeruginosa as a tested organism. nih.govnih.govbioflux.com.roresearchgate.net

One study reported that a purified fraction from B. gymnorrhiza (BG138), which contains cyclic disulfide diastereomers related to this compound, had a minimum inhibitory concentration (MIC) of 32 μg/ml against P. aeruginosa. nih.gov Another study using B. gymnorrhiza leaf extract observed inhibition zones against P. aeruginosa ranging from 5.77 to 23.13 mm depending on the extract concentration. bioflux.com.ro

Quorum Sensing Inhibition and Biofilm Formation Modulation in Bacterial Models

Quorum sensing (QS) is a bacterial cell-to-cell communication mechanism that regulates various functions, including virulence factor production and biofilm formation. mdpi.commdpi.comfrontiersin.org Biofilm formation is a significant factor in bacterial resistance to antibiotics and host immune responses. nih.govfrontiersin.orgplos.org

Research on Bruguiera gymnorrhiza extracts has indicated effects on quorum sensing and biofilm formation in bacterial models, particularly Pseudomonas aeruginosa. A purified fraction (BG138) from B. gymnorrhiza was found to inhibit virulence factor production, biofilm formation, quorum sensing molecules, and the expression of QS-related genes in P. aeruginosa. nih.gov This fraction significantly reduced biofilm formation at sub-MIC concentrations. nih.gov The inhibition of biofilm formation by BG138 was concentration-dependent, with a notable reduction observed at 16 μg/ml and a more significant reduction at 20 μg/ml. nih.gov

The mechanism of action for some natural compounds in inhibiting QS and biofilm formation can involve disrupting signaling molecules or interfering with receptor binding. mdpi.comfrontiersin.org While the specific role of isolated this compound in these mechanisms requires further dedicated study, the activity observed with B. gymnorrhiza fractions suggests that compounds like this compound may contribute to these anti-virulence effects.

Cellular Effects on Microbial Targets (e.g., membrane damage)

Investigation into the cellular effects of Bruguiera gymnorrhiza extracts on microbial targets has provided some insights, particularly concerning membrane integrity. Studies on the purified fraction BG138 from B. gymnorrhiza containing cyclic disulfide diastereomers showed that treatment of P. aeruginosa cells resulted in increased propidium (B1200493) iodide uptake, indicating damage to the cell membrane. nih.gov At concentrations of 32 μg/ml (MIC) and 64 μg/ml (2 × MIC), BG138 treatment led to a significant percentage of cells exhibiting damaged cell membranes. nih.gov

The mechanism by which sulfur-containing compounds, such as the cyclic disulfides found in B. gymnorrhiza fractions, exert antimicrobial effects can involve forming disulfide bonds with proteins or enzymes, thereby affecting the integrity of the cell membrane or cell wall. nih.gov This disruption of membrane integrity can lead to cell death. nih.gov While direct evidence for this compound specifically causing membrane damage is limited in the provided sources, the observed effects of related sulfur-containing compounds from the same plant suggest a potential mechanism involving membrane disruption.

Preclinical Evaluation in Animal Models

Preclinical evaluation of Bruguiera gymnorrhiza extracts in animal models has explored potential therapeutic effects, including hypoglycemic and anti-inflammatory activities.

Investigation of Hypoglycemic Effects in Induced Hyperglycemia Animal Models (e.g., Swiss albino mice)

Studies have investigated the potential antidiabetic effects of Bruguiera gymnorrhiza in animal models with induced hyperglycemia. The ethanolic bark extract of B. gymnorrhiza has demonstrated antihyperglycemic effects in streptozotocin (B1681764) (STZ)-induced diabetic rats. tandfonline.com this compound is listed among the potent antidiabetic compounds found in this plant. tandfonline.com

Treatment with ethanolic bark extracts (400 mg/kg) for 21 days resulted in a significant reduction in blood glucose levels in STZ-induced diabetic rats, comparable to the effect of the standard drug glibenclamide (0.5 mg/kg). tandfonline.com While this study highlights the activity of the extract containing this compound, further research specifically on isolated this compound is needed to fully understand its individual contribution and mechanism in hypoglycemic effects in animal models like Swiss albino mice or rats. Another study using streptozocin-induced diabetic mice investigated the antihyperglycemic activity of methanolic extract fractions of B. gymnorrhiza root, finding that the aqueous fraction significantly reduced blood glucose levels. researchgate.net This suggests the presence of potent antidiabetic components within B. gymnorrhiza extracts. researchgate.net

Anti-inflammatory Response in Murine Models (if applicable)

Research has indicated potential anti-inflammatory activities associated with Bruguiera gymnorrhiza extracts in murine models. Aqueous extracts of B. gymnorrhiza leaves have shown protective effects against dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis in mice, a condition associated with inflammation. nih.gov This protective effect was linked to the suppression of NF-κB activation and modulation of intestinal microbiota. nih.gov

Another study on the fruit extract of B. gymnorrhiza (BGF) in DSS-induced ulcerative colitis in mice also demonstrated improved inflammatory status. frontiersin.org BGF treatment significantly decreased inflammatory factors such as TNF-α, IL-6, IL-1β, and IFN-γ, while elevating the level of IL-10 in a dose-dependent manner. frontiersin.org The ameliorative effect of BGF was suggested to be associated with the regulation of inflammatory cytokine production and levels of iNOS and COX-2. frontiersin.org Furthermore, BGF demonstrated anti-inflammatory effects in a gastric injury model in mice, reducing inflammatory factors and oxidative stress markers and significantly decreasing the expression of p-NF-κB p65. semanticscholar.org

While these studies demonstrate the anti-inflammatory potential of B. gymnorrhiza extracts in murine models, the specific contribution of isolated this compound to these observed anti-inflammatory responses requires further investigation. This compound is listed as one of the metabolites found in B. gymnorrhiza, which possesses anti-inflammatory activities. researchgate.net

Here is a summary of some preclinical findings:

| Activity | Model/Assay | Key Finding (Extract/Fraction) | Citation |

| Antibacterial | In vitro (P. aeruginosa) | MIC of 32 μg/ml for purified fraction BG138. nih.gov | nih.gov |

| Antibacterial | In vitro (P. aeruginosa) | Inhibition zones from 5.77–23.13 mm for leaf extract. bioflux.com.ro | bioflux.com.ro |

| Antibacterial | In vitro (B. subtilis) | Activity reported for some isolated metabolites. nih.govresearchgate.net | nih.govresearchgate.net |

| Quorum Sensing Inhibition | In vitro (P. aeruginosa) | Inhibition of QS molecules and related gene expression by fraction BG138. nih.gov | nih.gov |

| Biofilm Formation Modulation | In vitro (P. aeruginosa) | Significant reduction in biofilm formation by fraction BG138 at sub-MIC concentrations. nih.gov | nih.gov |

| Cellular Effects | In vitro (P. aeruginosa) | Increased propidium iodide uptake indicating membrane damage by fraction BG138. nih.gov | nih.gov |

| Hypoglycemic | STZ-induced diabetic rats | Ethanolic bark extract reduced blood glucose levels. tandfonline.com | tandfonline.com |

| Hypoglycemic | STZ-induced diabetic mice | Aqueous root extract fraction reduced blood glucose levels. researchgate.net | researchgate.net |

| Anti-inflammatory | DSS-induced ulcerative colitis in mice | Aqueous leaf extract protected via NF-κB suppression and microbiota modulation. nih.gov | nih.gov |

| Anti-inflammatory | DSS-induced ulcerative colitis in mice | Fruit extract improved inflammatory status, regulated cytokines. frontiersin.org | frontiersin.org |

| Anti-inflammatory | Ethanol-induced gastric injury in mice | Fruit extract showed anti-inflammatory effects, reduced p-NF-κB p65. semanticscholar.org | semanticscholar.org |

Antioxidant Activity in in vivo Animal Studies (e.g., radical scavenging pathways)

Studies on Bruguiera gymnorrhiza leaf extracts have indicated antioxidant properties in in vivo animal models. A hydro-methanolic extract of B. gymnorrhiza leaves (BR) demonstrated the ability to resist oxidative stress in hepatic parenchyma in rats with D-galactosamine (GalN)-induced hepatitis. This was marked by effects on lipid peroxides, glutathione (B108866) (GSH), and catalase levels. researchgate.netnih.gov The extract's antioxidant effects are suggested to contribute to the amelioration of hepatic tissue injury. researchgate.netnih.gov The mechanism is thought to involve radical scavenging pathways, helping to stabilize hepatocyte cell membranes and promote the repair of injured hepatic tissues. researchgate.netnih.gov While these studies were conducted with a crude extract containing various polyphenols such as gallic acid, quercetin, and coumarin, which exhibited powerful antioxidant properties, they suggest that compounds within the extract, potentially including this compound, contribute to these effects. researchgate.netresearchgate.net

Hepatoprotective Properties in Animal Models of Hepatic Injury

Research using Bruguiera gymnorrhiza leaf extract in Wistar rats with GalN-induced hepatitis has shown dose-dependent hepatoprotective effects. researchgate.netresearchgate.net The extract significantly reduced the elevated levels of liver enzymes, such as alanine (B10760859) transaminase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), in the serum, which are considered sensitive indicators of hepatic injury. researchgate.netnih.gov The protective effect is linked to the extract's ability to stabilize hepatocyte cell membranes and its antioxidant actions through radical scavenging pathways, which helps in the repair of injured hepatic tissues. researchgate.netnih.gov This research suggests the potential of compounds found in B. gymnorrhiza, including this compound, in protecting against hepatic injury in animal models. researchgate.netnih.govresearchgate.net

Potential Role as a Plant Defense Compound Against Herbivores

Plants have evolved various defense mechanisms against herbivores, including the production of secondary metabolites or allelochemicals that can act as repellents, toxins, or reduce digestibility. wikipedia.orgnih.gov These chemical defenses can be constitutive or induced upon herbivore attack. wikipedia.orgwur.nl While the search results discuss plant defense mechanisms and various classes of defensive compounds like alkaloids, terpenoids, and phenolics found in plants, there is no specific mention or study detailing the role of this compound itself as a plant defense compound against herbivores in Bruguiera gymnorrhiza. wikipedia.orgnih.govwur.nlmdpi.com

Structure Activity Relationship Sar Studies of Gymnorrhizol and Its Analogs

Identification of Key Pharmacophores for PTP1B Inhibition

Several structural features of gymnorrhizol and its analogs have been identified as important pharmacophores contributing to their PTP1B inhibitory activity.

Importance of the Disulfide Bond Moiety

Marine natural products containing disulfide and polysulfide bonds are known for their diverse bioactivities, including enzyme inhibition. nih.govmdpi.com The disulfide bond has been highlighted as playing an important role in the bioactivities of these compounds. nih.govmdpi.comresearchgate.net While some disulfides, including this compound, have been reported to inactivate PTP1B, studies have also shown that certain disulfide byproducts generated during the reactivation of oxidized PTP1B by thiols did not inactivate the native enzyme at tested concentrations. researchgate.netnih.gov This suggests the specific context and structure surrounding the disulfide bond are crucial for its inhibitory effect.

Contribution of the Cyclic Dithiolane Skeleton

Studies on analogs of this compound have indicated that the cyclic dithiolane moiety is essential for PTP1B inhibition. nih.gov For instance, a key intermediate (compound 2c) with an unoxidized disulfide ring showed stronger PTP1B inhibitory activity compared to bruguiesulfurol (B1250057) (compound 2b), which contains a disulfide bond. nih.govmdpi.com This finding underscores the significance of the five-membered cyclic dithiolane structure for potent activity.

Correlating Structural Modifications with Changes in Biological Potency and Selectivity

SAR studies have directly correlated structural modifications in this compound analogs with changes in their PTP1B inhibitory activity. This compound (2a) and its monomer bruguiesulfurol (2b) were identified as promising PTP1B inhibitors with IC₅₀ values of 14.9 µM and 17.5 µM, respectively. nih.govmdpi.com A key intermediate (2c) with an unoxidized disulfide ring demonstrated stronger inhibition (IC₅₀ = 11.01 µM) and significant selectivity towards PTP1B over other PTPs. nih.govmdpi.com

Further structural optimization on compound 2c involved introducing less polar substituted benzoates. nih.govmdpi.com Replacing a bromine group in 2c with a hex-5-yn-1-yl 2,5-dibromobenzoate fragment (resulting in compound 2h) led to a significant increase in PTP1B inhibitory activity, with the IC₅₀ value decreasing approximately 20-fold to 0.59 µM. nih.govmdpi.com This highlights the impact of specific substitutions on potency.

The following table summarizes the PTP1B inhibitory activity of this compound and some of its key analogs discussed in the search results:

| Compound | Description | IC₅₀ (µM) | Selectivity |

| This compound (2a) | 15-membered macrocyclic polydisulfide | 14.9 | Not specified |

| Bruguiesulfurol (2b) | Monomer of this compound | 17.5 | Not specified |

| Compound 2c | Intermediate with unoxidized dithiolane ring | 11.01 | Significant selectivity over other PTPs |

| Compound 2h | Analog of 2c with hex-5-yn-1-yl 2,5-dibromobenzoate | 0.59 | Not specified |

Rational Design of Enhanced Bioactive Derivatives Based on SAR Insights

The SAR insights gained from studying this compound and its analogs have provided a basis for the rational design of enhanced bioactive derivatives. The finding that the cyclic dithiolane moiety is essential and that certain substitutions can significantly improve potency (as seen with compound 2h) guides synthetic efforts towards designing molecules that retain these favorable features while potentially improving other properties like cell permeability and oral bioavailability, which are often challenges for PTP1B inhibitors with charged pharmacophores. nih.govmdpi.com The observed selectivity of compound 2c also suggests that modifications can be explored to enhance target specificity, a crucial aspect for therapeutic development. nih.govmdpi.com

Advanced Analytical Methodologies in Gymnorrhizol Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography plays a vital role in separating Gymnorrhizol from complex mixtures, assessing its purity, and determining its concentration. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and analysis of non-volatile and semi-volatile compounds like this compound. It involves a liquid mobile phase and a stationary phase, typically a column packed with small particles. By optimizing the mobile phase composition and flow rate, this compound can be effectively separated from other compounds present in crude extracts or reaction mixtures. HPLC is valuable for assessing the purity of isolated this compound, as it can reveal the presence of impurities as separate peaks on a chromatogram. The area under the this compound peak is proportional to its concentration, allowing for quantitative analysis. Preparative HPLC systems can also be used for the purification of active fractions containing compounds like this compound frontiersin.org. Studies on Bruguiera gymnorrhiza extracts have utilized HPLC for the analysis of various bioactive compounds, demonstrating its applicability in separating components from this source frontiersin.orgnih.govresearchgate.netresearchgate.net.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is an advanced form of HPLC that uses smaller particle sizes in the stationary phase and operates at higher pressures. This results in improved separation efficiency, faster analysis times, and increased sensitivity compared to conventional HPLC. UHPLC is particularly useful for complex samples and for achieving higher resolution separations. UHPLC coupled with mass spectrometry (MS) has been employed in the analysis of Bruguiera gymnorrhiza metabolites, highlighting its power in separating and detecting a wide range of compounds, which would include those structurally related to or found alongside this compound nih.govresearchgate.netresearchgate.net.

Mass Spectrometry for Trace Analysis and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of molecules. Coupled with chromatographic techniques, MS is indispensable for the identification of compounds, trace analysis, and the elucidation of metabolite structures.

Electrospray Ionization (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC) for the analysis of polar and thermolabile compounds. ESI-MS/MS (tandem mass spectrometry) involves the fragmentation of selected ions, providing structural information based on the resulting fragment ions. This technique is highly sensitive and specific, making it suitable for trace analysis of this compound in complex matrices. UPLC-ESI-MS/MS has been used in research involving Bruguiera gymnorrhiza extracts for the quantification and identification of specific molecules, demonstrating its utility in analyzing components from this plant source nih.govresearchgate.net. This approach allows for the targeted analysis of known compounds and the fragmentation patterns obtained in MS/MS can aid in confirming their structures or identifying related metabolites.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. This high mass accuracy allows for the determination of the elemental composition of a compound, significantly aiding in its identification. HRMS is particularly valuable for the identification of unknown compounds and metabolites, as it can distinguish between molecules with very similar nominal masses. HRMS, including techniques like HR-ESI-MS and HR-APCI-TOF-MS, has been applied in the structural characterization of compounds isolated from Bruguiera gymnorrhiza frontiersin.orgnih.govresearchgate.netjmchemsci.comnih.govtsri.or.thmdpi.com. This technique is crucial for confirming the molecular formula of this compound and identifying potential new metabolites by accurately determining their masses and fragmentation patterns. LC-HRMS systems are considered a gold standard for metabolite profiling and identification due to their ability to provide high mass accuracy, selectivity, and specificity jmchemsci.comthermofisher.com.

Spectroscopic Methods for Quantitative Analysis and Confirmation

Spectroscopic methods, which involve the interaction of electromagnetic radiation with matter, provide complementary information for the analysis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the types and connectivity of atoms within a molecule. Both 1D (e.g., ¹H NMR, ¹³C NMR) and 2D NMR techniques are essential for the complete structural elucidation of this compound nih.govnih.govmdpi.comresearchgate.net. NMR is also used to confirm the identity and purity of isolated compounds by comparing their spectra to known standards. nih.govmdpi.comresearchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Characteristic absorption bands in the IR spectrum can indicate the presence of bonds such as C-H, C=C, S-S, and others within the this compound structure frontiersin.orgnih.govnih.govmdpi.comresearchgate.net. IR spectroscopy can be used for the qualitative identification and confirmation of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This technique is useful for compounds that contain chromophores (groups that absorb UV or visible light). While this compound itself, being a polydisulfide, may not have strong UV-Vis absorption in certain regions, UV-Vis detection is commonly used in conjunction with HPLC and UHPLC to detect and quantify compounds that do absorb in this range, including potential co-occurring metabolites or impurities in Bruguiera gymnorrhiza extracts frontiersin.orgresearchgate.netgatech.edunih.gov. UV-Vis spectroscopy can also be used for quantitative analysis based on the Beer-Lambert Law, provided this compound or its derivatives exhibit suitable absorption.

Spectroscopic analysis, including NMR, IR, and UV, is fundamental for both the initial structural elucidation and ongoing confirmation and quantitative analysis of organic compounds radiologykey.comcreative-biostructure.combnmv.ac.inyoutube.com.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the concentration or purity of a substance by comparing the integrated signal intensity of specific resonances in the NMR spectrum to those of a known internal or external standard. ox.ac.uknih.gov Unlike traditional NMR used for structural identification, qNMR focuses on the precise measurement of signal areas, which are directly proportional to the number of nuclei contributing to the signal. ox.ac.uk This makes qNMR a valuable tool for quantifying components in complex mixtures or determining the purity of isolated compounds without requiring a reference standard of the analyte itself, provided a suitable internal standard is used. youtube.com

While general principles of qNMR are well-established ox.ac.uknih.gov, specific detailed applications of qNMR for the quantification or purity determination specifically of this compound are not extensively detailed in the provided search results. However, NMR spectroscopy, including 1D and 2D techniques, has been fundamental in the structural elucidation of this compound and related compounds. sioc-journal.cnnih.govresearchgate.netnih.gov The accurate integration of signals in standard NMR spectra is a prerequisite for any qNMR analysis. Factors such as full relaxation of nuclei (requiring appropriate relaxation delays, D1) and uniform excitation across the spectral width are crucial for accurate qNMR measurements. kuleuven.be

UV-Vis Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption or transmission of light in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum (typically 200-800 nm). technologynetworks.comchromedia.orgmsu.edubioglobax.comdenovix.com This technique is based on the principle that molecules containing chromophores (groups with delocalized electrons) can absorb UV or visible light, causing electronic transitions. bioglobax.com The amount of light absorbed is proportional to the concentration of the analyte and the path length of the light through the sample, as described by the Beer-Lambert Law. chromedia.orgunchainedlabs.com

UV-Vis spectroscopy is commonly used for quantitative analysis and can also provide some information about the presence of certain functional groups. technologynetworks.combioglobax.comdenovix.com While the provided search results mention the use of various spectroscopic methods, including UV, for the characterization of compounds from Bruguiera gymnorrhiza sioc-journal.cnacs.org, a specific UV-Vis spectrum or detailed UV-Vis spectroscopic data specifically for this compound is not provided. UV-Vis spectroscopy is a standard technique for initial screening and quantification of compounds that absorb in this range. denovix.comunchainedlabs.com

Advanced Methodologies for Stereochemical Purity and Isomer Analysis

This compound, as a macrocyclic compound with multiple sulfur atoms and hydroxyl groups, has the potential for stereoisomerism. Analyzing the stereochemical purity and identifying different isomers is crucial for understanding its biological activity and properties. Advanced methodologies beyond basic NMR are often required for this purpose.

Techniques commonly employed for stereochemical analysis and isomer differentiation in natural products include:

Chiral Chromatography: This involves using stationary phases that can separate enantiomers and diastereomers.

Optical Rotation and Electronic Circular Dichroism (ECD) Spectroscopy: These methods measure the interaction of a substance with polarized light, providing information about chiral centers and molecular conformation. nih.gov

Advanced NMR Techniques: While 1D and basic 2D NMR provide structural connectivity, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is vital for determining relative stereochemistry. nih.govresearchgate.net Comparison of NMR data with known standards or calculated values for different isomers is also a common approach. nih.gov

X-Ray Diffraction Analysis: If a crystalline form of the compound can be obtained, X-ray crystallography can definitively determine the absolute and relative stereochemistry. sioc-journal.cnnih.govsci-hub.sersc.org

Research on compounds from Bruguiera gymnorrhiza has utilized techniques like comprehensive NMR analysis, including NOESY, and X-ray diffraction to establish stereochemistry and differentiate isomers. nih.govnih.govresearchgate.net For example, X-ray diffraction analysis was used to determine the structures of known compounds, including this compound, in one study. sioc-journal.cn Another study on related cyclic disulfides from the same plant used extensive spectroscopic data analysis, including NMR, and single-crystal X-ray diffraction analysis to determine structures and differentiate diastereoisomers. nih.gov While these studies highlight the importance of such methods for related compounds, specific detailed data on the stereochemical purity analysis of this compound itself using these advanced techniques is not explicitly detailed in the provided snippets.

Future Research Directions and Prospects for Gymnorrhizol

Elucidation of Complete Biosynthetic Pathways through Omics Technologies

Understanding the complete biosynthetic pathway of Gymnorrhizol in Bruguiera gymnorrhiza and its associated endophytes is a critical area for future research. Mangrove plants and their endophytes are known to produce a diverse range of secondary metabolites dntb.gov.uamdpi.com. Omics technologies, such as genomics, transcriptomics, and metabolomics, can be powerful tools in this endeavor nih.gov. Integrating these technologies with systems biology techniques can help to identify the genes, enzymes, and regulatory mechanisms involved in the biosynthesis of this compound nih.gov. This knowledge could potentially lead to strategies for enhancing this compound production through genetic engineering or optimized fermentation processes of endophytic fungi mdpi.comnih.gov.

Further Exploration of Novel Biological Targets and Mechanistic Pathways

While this compound has been identified as a PTP1B inhibitor, further research is needed to explore other potential biological targets and delineate the complete mechanistic pathways through which it exerts its effects. Studies on B. gymnorrhiza extracts have indicated various activities, including antioxidant, anticancer, and antimicrobial properties frontiersin.orgresearchgate.net. Future research could involve high-throughput screening assays to identify additional protein or enzyme targets that interact with this compound. Detailed biochemical and cell biology studies are necessary to understand the downstream effects of these interactions and the signaling pathways involved. This could uncover novel therapeutic applications for this compound beyond its known PTP1B inhibitory activity.

Development of More Potent and Selective this compound Analogs

The development of more potent and selective this compound analogs is a key area for future drug discovery efforts. The total synthesis of this compound has been achieved, providing a basis for structural modifications nih.gov. Future research can focus on structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activity. This involves synthesizing a series of analogs with modifications to the macrocyclic ring, disulfide bonds, or side chains. Evaluating the biological activity of these analogs in relevant in vitro assays will help in designing compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Advanced Preclinical Efficacy Studies in Disease-Specific Animal Models

To assess the therapeutic potential of this compound and its analogs, advanced preclinical efficacy studies in disease-specific animal models are essential. Given its activity as a PTP1B inhibitor, studies in animal models of type II diabetes and obesity would be particularly relevant biorxiv.orgpharmahungary.com. Furthermore, if future research identifies activity against other targets, appropriate animal models for those diseases should be utilized researchgate.net. These studies should aim to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound and its analogs in a living system, providing crucial data for potential future clinical translation frontiersin.org.

Application of Computational Chemistry and Artificial Intelligence in Drug Design Based on this compound Scaffold

Investigation of Synergistic Effects with Other Phytochemicals

Investigating the synergistic effects of this compound with other phytochemicals from Bruguiera gymnorrhiza or other sources is another promising research direction. Mangrove plants contain a complex mixture of bioactive compounds, and it is possible that this compound acts synergistically with other constituents to produce its observed biological effects researchgate.netnih.govbioflux.com.ronih.gov. Future research could explore combinations of this compound with other isolated compounds in in vitro and in vivo models to determine if synergistic interactions enhance efficacy or reduce toxicity. This could lead to the development of multi-component therapeutic strategies.

Q & A

Q. What are the standard methodologies for isolating Gymnorrhizol from Bruguiera gymnorrhiza?

this compound is isolated using a combination of solvent extraction, column chromatography, and preparative HPLC. Spectroscopic techniques (NMR, MS) are critical for preliminary structural identification, while X-ray crystallography provides definitive confirmation of its macrocyclic polydisulfide structure . Researchers should prioritize fresh plant material to minimize degradation of labile disulfide bonds.

Q. How can researchers validate the purity of this compound post-isolation?

Purity is assessed via HPLC with UV detection (λ ~250–300 nm, characteristic of disulfide bonds) and corroborated by high-resolution mass spectrometry (HRMS). Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) is recommended for absolute purity validation .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

The compound’s inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) is evaluated using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. IC₅₀ values are calculated using dose-response curves (14.9 µmol/L for this compound), with positive controls like sodium orthovanadate .

Advanced Research Questions

Q. How can structural discrepancies in this compound derivatives (e.g., compounds 10 and 11) be resolved?

Discrepancies arise from variations in the macrocyclic ring substituents or sulfur bridging. Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. Comparative 2D NMR (COSY, NOESY) and computational modeling (DFT for conformational analysis) can resolve ambiguities in stereochemistry .

Q. What experimental strategies address contradictory bioactivity results in PTP1B inhibition assays?

Contradictions may stem from enzyme lot variability, assay conditions (pH, ionic strength), or compound stability. Researchers should:

Q. How can the proposed biosynthetic pathway of this compound be empirically tested?

Isotopic labeling (e.g., ¹³C-glucose feeding experiments) in B. gymnorrhiza cell cultures can trace the incorporation of 1,3-dimercaptopropan-2-ol units. Metabolomic profiling (LC-HRMS) and gene silencing (RNAi targeting putative thiol-transferases) may identify key enzymatic steps .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. For multi-experiment data, apply mixed-effects models to account for inter-assay variability. Tools like GraphPad Prism or R (drc package) are suitable .

Data Contradiction and Reproducibility

Q. How should researchers handle variability in this compound yields across extraction batches?

Batch variability often stems from seasonal changes in plant metabolite profiles. Mitigation strategies:

Q. What methods improve reproducibility in synthesizing this compound analogs?

Adopt flow chemistry for precise control of reaction conditions (e.g., disulfide bond formation). Characterize intermediates via inline IR spectroscopy. Purity thresholds (>95% by HPLC) and batch-to-batch spectral consistency (¹H NMR) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.